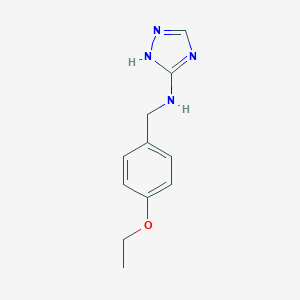

![molecular formula C14H14N2O2 B499568 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-36-4](/img/structure/B499568.png)

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” is a chemical compound with the empirical formula C17H13N3O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of “this compound” is 291.30 . The SMILES string representation of the molecule isCC(C=CC(C(O)=O)=C1)=C1C2=NC=CC(C3=CC=CN=C3)=N2 . Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 291.30 , and its empirical formula is C17H13N3O2 .科学的研究の応用

Luminescent Properties and Stimuli-Responsive Behavior

Pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, making them candidates for optoelectronic applications. For example, compounds containing pyridine and benzamide functionalities demonstrate luminescent behavior in both solution and solid states, and they can form nano-aggregates with enhanced emission in aqueous-DMF solutions. Their AEE behavior varies with solvent polarity, and they exhibit reversible changes between crystalline and amorphous states upon mechanical stimulation, indicating potential uses in sensory and display technologies (Srivastava et al., 2017).

Coordination Chemistry and Molecular Assembly

Compounds with pyridine and benzoic acid moieties are known to form intricate molecular assemblies and coordination polymers, which have implications for materials science. For instance, the co-crystallization of benzoic acid derivatives with pyridine rings leads to extended ribbons through hydrogen bonding, suggesting applications in crystal engineering and molecular recognition (Lemmerer & Bourne, 2012).

Corrosion Inhibition

Pyridine derivatives, including those structurally similar to the compound , have been investigated for their corrosion inhibition properties. Schiff base derivatives with pyridine rings show promising results as mixed-type inhibitors for metals in acidic environments, indicating their potential in protecting industrial materials (Ji et al., 2016).

Biological Imaging Applications

In the realm of biochemistry, derivatives of pyridine and benzoic acid have been synthesized for biological imaging applications, illustrating their role in developing fluorescent sensors. These sensors, with modifications to enhance selectivity and sensitivity for specific ions or molecules, can be applied in intracellular imaging and tracking biological processes (Nolan et al., 2006).

Safety and Hazards

作用機序

Target of Action

Related compounds have been found to interact with various proteins and enzymes

Mode of Action

The exact mode of action of 4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is currently unknown due to the lack of specific data. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking, which are common among aromatic compounds and their targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its interaction with targets .

生化学分析

Biochemical Properties

4-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme. For example, it may bind to the active site of an enzyme, altering its activity and affecting the overall metabolic flux. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For example, it may inhibit the activity of a kinase enzyme by binding to its active site, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to gradual degradation, resulting in reduced efficacy or altered biological activity. In vitro and in vivo studies have shown that the temporal effects of this compound can vary depending on the specific experimental setup and conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed in animal studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit an enzyme involved in the biosynthesis of a specific metabolite, leading to reduced levels of that metabolite. Additionally, this compound can interact with cofactors, such as NADH or ATP, affecting their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters or amino acid transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and overall effects on cellular processes .

特性

IUPAC Name |

4-methyl-3-(pyridin-4-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-2-3-12(14(17)18)8-13(10)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCJYLUYCRYJQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-bromo-2-methylphenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499486.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B499488.png)

![N-{2-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B499489.png)

![N-(4-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499490.png)

![(3-Morpholin-4-ylpropyl)[(5-phenyl-2-furyl)methyl]amine](/img/structure/B499492.png)

![1-(1,3-benzodioxol-5-yl)-N-[(5-phenylfuran-2-yl)methyl]methanamine](/img/structure/B499493.png)

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B499494.png)

![2-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B499495.png)

![1-[5-(4-bromophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499496.png)

![2-{[2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B499501.png)

![N-{4-[(2-pyridinylmethyl)amino]phenyl}-2-furamide](/img/structure/B499503.png)

![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499505.png)

![1-(4-{5-[(Cyclohexylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B499508.png)